3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid
Overview
Description
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. The compound consists of a phenylboronic acid moiety attached to a piperidine ring, which is protected by a tert-butoxycarbonyl (BOC) group. This structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is a boronic acid derivative. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . The boronic acid is transferred from boron to palladium during the transmetalation process .
Biochemical Pathways
Boronic acids are known to play a crucial role in the suzuki-miyaura cross-coupling reaction, which is a key process in the synthesis of various organic compounds .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (4032530034) and topological polar surface area (572Ų), can influence its pharmacokinetic behavior .
Result of Action
The compound’s ability to form new carbon-carbon bonds through suzuki-miyaura cross-coupling reactions suggests that it could potentially modify the structure of target molecules .
Biochemical Analysis
Biochemical Properties
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with diols and other nucleophiles. This compound interacts with various enzymes, proteins, and biomolecules. For instance, it can form reversible covalent bonds with serine proteases, which are enzymes that cleave peptide bonds in proteins. The interaction between this compound and these enzymes is crucial for its inhibitory activity, making it a valuable tool in studying enzyme functions and developing enzyme inhibitors .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of kinases, which are enzymes that play a pivotal role in cell signaling. By inhibiting specific kinases, this compound can alter the phosphorylation status of target proteins, thereby impacting gene expression and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with active site residues of enzymes, leading to enzyme inhibition. This compound can also act as a ligand, binding to specific receptors or proteins and modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. This degradation can lead to a decrease in its inhibitory activity and other biochemical effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. These threshold effects are essential considerations in the development of therapeutic applications for this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of many compounds. This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also affect its overall biological activity.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is first protected with a BOC group to form N-BOC-piperidine.
Coupling with Phenylboronic Acid: The protected piperidine is then coupled with phenylboronic acid using a suitable coupling reagent, such as a palladium catalyst, under mild conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols.
Substitution: The phenylboronic acid can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols.
Substitution: Various biaryl compounds.
Scientific Research Applications
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler analog that lacks the piperidine moiety and BOC protection.
Pinacolborane: Another boronic acid derivative used in similar applications but with different reactivity.
4-(N-BOC-Piperidin-4-yloxy)phenylboronic Acid: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
3-(N-BOC-Piperidin-4-yloxy)phenylboronic acid is unique due to its combination of a protected piperidine ring and a phenylboronic acid moiety. This structure provides enhanced stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in various research applications .
Properties
IUPAC Name |
[3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO5/c1-16(2,3)23-15(19)18-9-7-13(8-10-18)22-14-6-4-5-12(11-14)17(20)21/h4-6,11,13,20-21H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQXGKBHQDPRGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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